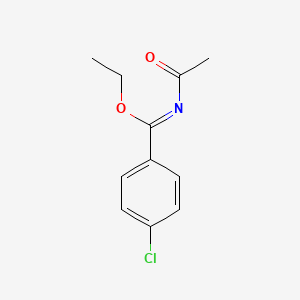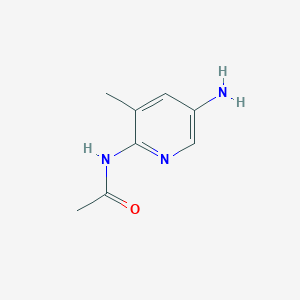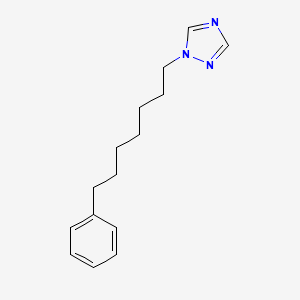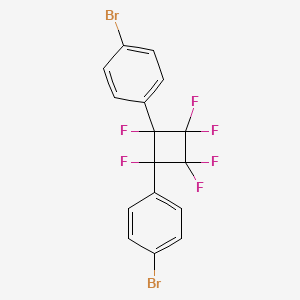
1,1'-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is a synthetic organic compound characterized by the presence of a hexafluorocyclobutane core flanked by two bromobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) typically involves the following steps:
Formation of Hexafluorocyclobutane Core: The hexafluorocyclobutane core can be synthesized through the reaction of tetrafluoroethylene with a suitable halogenating agent, such as chlorine or bromine, under controlled conditions.
Attachment of Bromobenzene Groups: The bromobenzene groups are introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is investigated for potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways The hexafluorocyclobutane core provides stability and rigidity, while the bromobenzene groups can participate in various chemical interactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-1,2,3,3,4,4-Hexafluorocyclobutane: Similar in structure but with chlorine atoms instead of bromine.
4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains a hexafluoropropane core with aniline groups.
4,4’-(Hexafluoroisopropylidene)dibenzoic acid: Features a hexafluoroisopropylidene core with benzoic acid groups.
Uniqueness
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is unique due to its combination of a hexafluorocyclobutane core and bromobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
918409-60-6 |
|---|---|
Molekularformel |
C16H8Br2F6 |
Molekulargewicht |
474.03 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-bromophenyl)-1,2,3,3,4,4-hexafluorocyclobutyl]benzene |
InChI |
InChI=1S/C16H8Br2F6/c17-11-5-1-9(2-6-11)13(19)14(20,16(23,24)15(13,21)22)10-3-7-12(18)8-4-10/h1-8H |
InChI-Schlüssel |
PTHWBGWGLNJPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2(C(C(C2(F)F)(F)F)(C3=CC=C(C=C3)Br)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


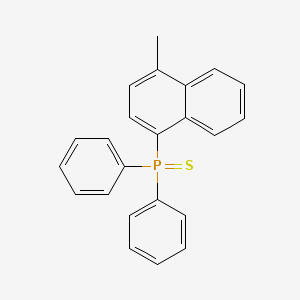
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
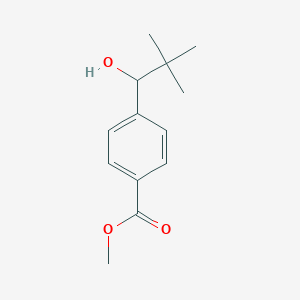
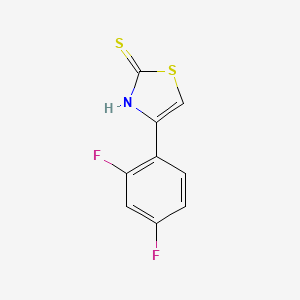
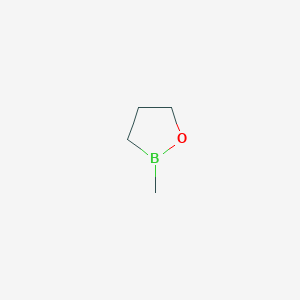
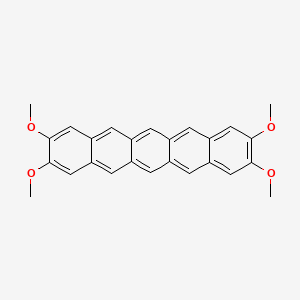
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
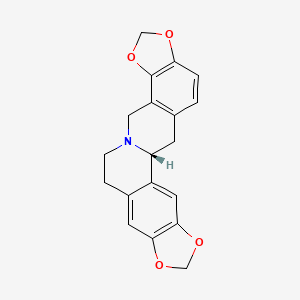
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
